4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Medicinal Chemistry Kinase Inhibitor Synthesis PIM Kinase

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 945666-87-5) is a racemic heterobicyclic ester building block. Its structure features a 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine core with an acetate ester at the 7-position.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64
CAS No. 945666-87-5
Cat. No. B3030719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
CAS945666-87-5
Molecular FormulaC10H10ClNO2
Molecular Weight211.64
Structural Identifiers
SMILESCC(=O)OC1CCC2=C(C=CN=C12)Cl
InChIInChI=1S/C10H10ClNO2/c1-6(13)14-9-3-2-7-8(11)4-5-12-10(7)9/h4-5,9H,2-3H2,1H3
InChIKeyMNKSKFGPLLEKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 945666-87-5): Essential Core Scaffold for PIM Kinase Inhibitor Programs


4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 945666-87-5) is a racemic heterobicyclic ester building block [1]. Its structure features a 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine core with an acetate ester at the 7-position . This compound serves as a critical upstream intermediate in the synthesis of patent-protected PIM kinase inhibitors, where the chlorine atom and the acetate handle are both essential for downstream regioselective functionalization [2].

Why Analog Substitution Fails: The Essential Synergy of the 4-Chloro and 7-Acetate Substituents in 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate


Closely related cyclopenta[b]pyridine analogs such as the non-chlorinated 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9) or the non-esterified 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 54664-55-0) cannot be interchanged in downstream synthesis workflows [1]. The chlorine at the 4-position is absolutely required for regioselective nucleophilic aromatic substitution (SNAr) reactions that introduce the crucial 4-amino-piperidine moiety in advanced PIM kinase inhibitors [2]. Simultaneously, the acetate ester at the 7-position must be present to undergo selective hydrolysis to the alcohol, which is subsequently functionalized to form the final pharmacophore [2]. Removal or repositioning of either handle leads to a complete loss of synthetic utility in these patent-protected inhibitor modalities. The quantitative evidence below further substantiates the measurable physicochemical and sourcing divergence that makes the chlorinated acetate ester the sole viable procurement choice in this chemical space.

Quantitative Evidence Guide: Direct Comparator Data for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 945666-87-5)


Synthetic Utility Divergence: Patent-Linked PIM Kinase Inhibitor Intermediate vs. Non-Chlorinated Des-4-Chloro Analog

The 4-chloro substituent of the target compound is an absolute structural prerequisite for the synthesis of patent-protected PIM kinase inhibitor clinical candidates. In US9200004B2 (Incyte Corporation), the target compound's core scaffold is specifically utilized for a critical SNAr reaction with a 3-amino-4-tert-butoxycarbonylamino-piperidine derivative to install the pharmacophore [1]. The non-chlorinated analog 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9) lacks the chlorine leaving group and therefore cannot participate in this essential transformation, rendering it synthetically inert in this context. No alternative synthetic route circumventing the 4-chloro handle has been reported within the PIM inhibitor patent family [1].

Medicinal Chemistry Kinase Inhibitor Synthesis PIM Kinase

Enantiomeric Purity Specification: Racemic Target Compound vs. (S)-Enantiomer (CAS 2380667-46-7) Sourcing Cost and Availability

The target compound (CAS 945666-87-5) is commercially supplied as a racemic mixture (undefined stereochemistry at C-7) at ≥95% purity by multiple vendors . The (S)-enantiomer (CAS 2380667-46-7) is a distinct, single-enantiomer product that commands a significant price premium and longer lead times, as evidenced by vendor listings . For screening-stage synthesis where stereochemistry is not yet resolved, the racemate provides equivalent downstream utility at a fraction of the cost. The acetate ester is hydrolyzed early in the synthetic sequence, and chiral resolution can be deferred to later intermediates; therefore, the racemate is the economically rational procurement choice for large-scale intermediate applications.

Chiral Chemistry Procurement Economics Analytical Purity

Lipophilicity (LogP) Comparison: Target Compound vs. Non-Chlorinated Analog and Stereoisomer

Computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 1.6 [1]. The non-chlorinated analog 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9) has a calculated LogP of 1.63 [2], indicating slightly higher lipophilicity. While the difference is modest, the chlorine atom's electron-withdrawing nature influences the overall polarity and hydrogen-bond acceptor profile of the scaffold, which can be critical in fine-tuning downstream compound properties. No published LogP value is available for the 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 54664-55-0) comparator, but its lack of the acetate ester would result in a significantly altered hydrogen-bond donor/acceptor profile (0 HBD/1 HBA) compared to the target compound (0 HBD/3 HBA).

Physicochemical Properties ADME Predictions Lipophilicity

Regiochemical Integrity: 4-Chloro-cyclopenta[b]pyridine Core vs. 4-Chloro-cyclopenta[d]pyrimidine Isosteres

Bioisosteric replacement of the cyclopenta[b]pyridine core with a cyclopenta[d]pyrimidine core (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, CAS 83942-13-6) is a common scaffold-hopping strategy in kinase inhibitor design. However, the patent literature for PIM kinase inhibitors exclusively employs the [b]pyridine regioisomer, as exemplified in Incyte's US9200004B2 and related filings [1]. The [b]pyridine vs. [d]pyrimidine regioisomerism alters the vectors of substitution on the heterocyclic ring, which has been shown to critically impact kinase selectivity profiles in PIM family members [1]. No publicly available head-to-head biochemical PIM inhibition data exists for these exact acetate intermediates, but the patent exclusivity of the [b]pyridine scaffold constitutes evidence of its privileged nature in this target family.

Isosteric Replacement Scaffold Hopping Kinase Selectivity

Optimal Application Scenarios for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate in Scientific Research and Industrial Supply Chains


PIM Kinase Inhibitor Lead Optimization and Scale-Up Synthesis

For any chemistry team advancing PIM kinase inhibitor candidates based on the Incyte pharmacophore (US9200004B2), 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 945666-87-5) is the mandatory starting building block. Its 4-chloro substituent is the exclusive site for the SNAr installation of the 4-amino-piperidine motif, which is a conserved structural element across all potent inhibitors in this patent family [3]. Attempts to substitute the non-chlorinated analog (CAS 90685-59-9) will fail at the coupling step. Procurement of this specific CAS number with ≥95% purity is the first gate in synthesizing advanced intermediates such as 4-{(3R,5S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxy-4,5-dimethylpiperidin-1-yl}-3-({[6-(2,6-difluorophenyl)-5-fluoropyridin-2-yl]carbonyl}amino)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (1620013-64-0) .

Focused Compound Library Construction for Kinase Selectivity Profiling

The unique combination of a 4-chloro leaving group and a 7-acetate ester handle makes this compound the ideal central scaffold for parallel synthesis of diverse cyclopenta[b]pyridine libraries. The chlorine can be displaced with a panel of amines, while the acetate can be selectively hydrolyzed and further derivatized (e.g., carbamate or ether formation), enabling efficient exploration of two independent vectors from a single intermediate. The computed LogP of 1.6, topological polar surface area of 39.2 Ų, and hydrogen bond acceptor count of 3 [3] place this scaffold in a favorable region of medicinal chemistry property space (Rule of 5 compliant), supporting its use as a starting point for generating kinase-focused libraries with drug-like physiochemical profiles.

Enantiomeric Resolution and Chiral Intermediate Sourcing Strategy

Programs requiring enantiopure intermediates should evaluate the (S)-enantiomer (CAS 2380667-46-7) only after confirming that chiral hydrolysis of the acetate ester is not feasible at the late-stage intermediate or final compound stage. The racemic target compound (CAS 945666-87-5) is recommended for initial route scouting, process development, and multi-gram intermediate supply, given its broader commercial availability and shorter procurement lead times . Chiral resolution can be cost-effectively deferred to downstream steps where asymmetric synthesis or enzymatic resolution has been demonstrated.

Patent-Landscape-Compliant Scaffold Procurement for Freedom-to-Operate Programs

For organizations developing kinase inhibitors that do not infringe existing PIM inhibitor patents, the cyclopenta[b]pyridine scaffold remains structurally privileged. Selecting 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate ensures access to the [b]pyridine regioisomer chemistry space, which is functionally and patentably distinct from the cyclopenta[d]pyrimidine scaffold (e.g., CAS 83942-13-6) [3]. This distinction is operationally critical for IP-conscious procurement decisions in competitive kinase inhibitor discovery programs.

Quote Request

Request a Quote for 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.